2-(Bromomethyl)pyridine hydrobromide

Beschreibung

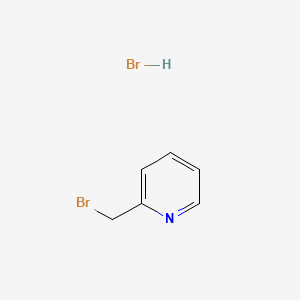

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN.BrH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDNCGRNPYKRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370463 | |

| Record name | 2-(Bromomethyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31106-82-8 | |

| Record name | 2-(Bromomethyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(Bromomethyl)pyridine hydrobromide

CAS Number: 31106-82-8

This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyridine (B1332372) hydrobromide, a key building block for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

2-(Bromomethyl)pyridine hydrobromide is a pyridine (B92270) derivative that serves as a versatile reagent in the synthesis of a wide range of heterocyclic compounds.[1] Its hydrobromide form enhances its stability and solubility in polar solvents, making it convenient for various laboratory applications.[1] The presence of a reactive bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-picolyl moiety into diverse molecular scaffolds.[1]

A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 31106-82-8 | [2] |

| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N) | [2] |

| Molecular Weight | 252.93 g/mol | [2] |

| Appearance | White to light yellow or pink to orange-brown powder or crystals | [1] |

| Melting Point | 149-152 °C | |

| Purity | ≥98% (by HPLC) | [1] |

| Synonyms | 2-Picolyl bromide hydrobromide | [1] |

| InChI Key | JQDNCGRNPYKRAO-UHFFFAOYSA-N | |

| SMILES | Br[H].BrCc1ccccn1 |

Synthesis

Conceptual Synthesis of this compound:

The synthesis would likely involve the reaction of 2-pyridinemethanol (B130429) with a brominating agent, such as hydrobromic acid (HBr), analogous to the procedure for the di-bromo derivative.[3]

Experimental Protocol for an Analogous Compound: Synthesis of 2,6-Bis(bromomethyl)pyridine [3]

-

Reactants:

-

Pyridine-2,6-diyldimethanol (14 mmol)

-

48% Hydrobromic acid (30 mL)

-

Saturated Potassium Carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Slowly add 48% HBr (30 mL) to pyridine-2,6-diyldimethanol (2g, 14 mmol).

-

Heat the mixture at 125 °C for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting residue in water (50 mL) to obtain a yellow solution.

-

Adjust the pH of the solution to 8 by adding a saturated solution of K₂CO₃.

-

Extract the aqueous solution with CH₂Cl₂ (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

The solvent can then be removed under reduced pressure to yield the product.

-

Applications in Synthesis

This compound is a valuable reagent for introducing the 2-picolyl group into molecules, a common scaffold in biologically active compounds and coordination chemistry.[1][4][5]

General Reactivity

The primary utility of this compound stems from its reactivity as an alkylating agent. The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. A common preliminary step involves the in-situ generation of the free base, 2-(bromomethyl)pyridine, by neutralization of the hydrobromide salt with a base like potassium carbonate.[6]

Experimental Protocol: In-situ formation and reaction of 2-(Bromomethyl)pyridine [6]

-

Reactants:

-

This compound (3 mmol)

-

Potassium carbonate (3.15 mmol)

-

Dry acetone (B3395972) (10 mL)

-

Diethyl ether

-

-

Procedure:

-

Degas a mixture of this compound (760 mg, 3 mmol) and potassium carbonate (436 mg, 3.15 mmol) under vacuum for 1 hour.

-

Add dry acetone (10 mL) and stir the mixture under an argon atmosphere for 6 hours at room temperature.

-

This generates the free base, 2-(bromomethyl)pyridine, in solution, which can then be reacted with a desired nucleophile.

-

For isolation of the free base, the solvent is removed, and the product is extracted with diethyl ether under an inert atmosphere.

-

Synthesis of Biologically Active Molecules and Ligands

This compound is used in the preparation of a variety of compounds with potential pharmaceutical applications. Examples of molecules synthesized using this reagent include:

-

2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine

-

2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one

-

8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one

-

trans-4-(4-(bis(pyridin-2-ylmethyl)amino)styryl)benzonitrile

-

2-[N-(2-aminoethanethiol) methyl]-pyridine

-

It is also a key reagent in the synthesis of fluorescent chemosensors based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold.

The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to form hydrogen bonds and its favorable physicochemical properties, such as metabolic stability and aqueous solubility.[7]

Visualizations

Synthetic Utility Workflow

The following diagram illustrates the general workflow for utilizing this compound in a typical nucleophilic substitution reaction.

Caption: General workflow for the use of this compound in synthesis.

Logical Relationship in Drug Discovery

The pyridine ring, and by extension, molecules derived from this compound, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[4][5]

Caption: Role of this compound in the drug discovery process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ajrconline.org [ajrconline.org]

- 6. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight and Characterization of 2-(Bromomethyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-(Bromomethyl)pyridine hydrobromide, a versatile reagent in synthetic organic chemistry and pharmaceutical research. The document outlines the compound's key identifiers, a comprehensive breakdown of its molecular weight, and a standardized experimental workflow for its characterization.

Compound Identification

This compound, also known by its synonym 2-picolyl bromide hydrobromide, is a pyridinium (B92312) salt frequently utilized as a building block in the synthesis of more complex molecules. Its reactivity is primarily centered around the bromomethyl group, making it an effective alkylating agent for introducing the pyridin-2-ylmethyl moiety.

| Identifier | Value |

| IUPAC Name | 2-(bromomethyl)pyridine;hydrobromide |

| Synonyms | 2-Picolyl bromide hydrobromide, (2-Pyridyl)methyl bromide hydrobromide, 2-Bromomethylpyridine monohydrobromide |

| CAS Number | 31106-82-8[1][2] |

| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N)[1][2][3][4] |

| Appearance | White to light yellow powder or crystals[4] |

| Melting Point | 148-152 °C[1][4] |

Molecular Weight Determination

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. The accepted molecular weight is approximately 252.93 g/mol to 252.94 g/mol .[1][2][3][4] The table below provides a detailed calculation based on the atomic weights of the constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 252.937 |

Standard Experimental Characterization Protocol

To ensure the identity, purity, and structural integrity of this compound, a series of analytical experiments are typically performed. The following protocol outlines a standard characterization workflow.

Objective: To verify the molecular weight, structure, and purity of a supplied sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆) for NMR analysis

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Methanol for mass spectrometry

-

Appropriate analytical standards

Methodology:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in methanol.

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the cationic species [C₆H₆BrN-H]⁺ (the 2-(bromomethyl)pyridinium ion), with an m/z (mass-to-charge ratio) value corresponding to the loss of HBr from the parent compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Expected ¹H NMR Result: Characteristic peaks corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) protons of the bromomethyl group.

-

Expected ¹³C NMR Result: Resonances corresponding to the six carbon atoms in the molecule, with distinct chemical shifts for the pyridine ring carbons and the methylene carbon.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable reversed-phase HPLC method.

-

Prepare a standard solution of the sample at a known concentration.

-

Inject the solution onto the HPLC system equipped with a suitable detector (e.g., UV-Vis).

-

Expected Result: A single major peak should be observed, and the area of this peak can be used to determine the purity of the sample, which is typically expected to be ≥98%.

-

Experimental Workflow Diagram

The logical flow of the characterization process can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)pyridine Hydrobromide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(Bromomethyl)pyridine (B1332372) hydrobromide. This versatile compound serves as a crucial intermediate in the development of a wide array of pharmaceutical and agrochemical agents.

Synthesis of 2-(Bromomethyl)pyridine Hydrobromide

The synthesis of this compound is most commonly achieved via a free-radical bromination of 2-picoline (2-methylpyridine). This method typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, followed by the formation of the hydrobromide salt.

Reaction Scheme

The overall two-step synthesis involves the bromination of the methyl group of 2-picoline to form 2-(bromomethyl)pyridine, which is then converted to its hydrobromide salt.

Caption: Synthesis of this compound from 2-picoline.

Experimental Protocol

This protocol is based on established methods for free-radical bromination of benzylic positions on heterocyclic compounds.

Materials:

-

2-Picoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hydrobromic acid (48% aqueous solution)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline (1.0 eq.) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or BPO to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)pyridine as an oil.

-

-

Hydrobromide Salt Formation:

-

Dissolve the crude 2-(bromomethyl)pyridine in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add 48% aqueous hydrobromic acid dropwise with stirring.

-

The hydrobromide salt will precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain this compound.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₆BrN · HBr |

| Molecular Weight | 252.94 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 148-152 °C[1][2] |

| CAS Number | 31106-82-8[1] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~4.6 | Singlet | 2H | -CH₂Br |

| ~7.4 - 8.6 | Multiplet | 4H | Pyridine-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) [ppm] | Assignment |

| ~30-35 | -CH₂Br |

| ~123-155 | Pyridine carbons |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2900-2800 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1200-1000 | C-N stretching |

| ~700-600 | C-Br stretch |

Mass Spectrometry (MS) Data

The mass spectrum would show the molecular ion for the free base, 2-(bromomethyl)pyridine.

| m/z (Mass-to-Charge Ratio) | Assignment |

| 171/173 | [M]⁺ and [M+2]⁺ of C₆H₆BrN (due to ⁷⁹Br/⁸¹Br isotopes) |

| 92 | [M - Br]⁺, fragment corresponding to the picolyl cation |

Experimental and Logical Workflows

Visual representations of the synthesis and characterization processes aid in understanding the logical flow of operations.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic Profile of 2-(Bromomethyl)pyridine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Bromomethyl)pyridine hydrobromide, a key building block in synthetic chemistry and pharmaceutical development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that spectroscopic data for the hydrobromide salt may differ slightly from the free base, 2-(bromomethyl)pyridine, particularly in NMR due to the protonation of the pyridine (B92270) nitrogen.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Conforms to structure | Specific peak data not provided, but commercial sources confirm conformity of the IR spectrum.[1] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 172.0 | [M-HBr]⁺, Molecular ion of the free base |

| 92.1 | [M-HBr-Br]⁺, Loss of a bromine radical from the free base |

Note: The mass spectrum of the hydrobromide salt will typically show the molecular ion of the free base, 2-(bromomethyl)pyridine, as the hydrobromide salt dissociates in the mass spectrometer. The NIST Mass Spectrometry Data Center provides data for the free base, 2-(bromomethyl)pyridine.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate spectroscopic analysis. The following are generalized procedures adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the acidic proton from the hydrobromide may exchange with solvent protons.

-

Instrumentation: Utilize a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples. A small amount of the powdered this compound is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance. PubChem notes the availability of an ATR-IR spectrum from a commercial source.[3]

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), can be used. For GC-MS, the sample would need to be derivatized or the free base analyzed.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Operate the mass spectrometer in positive ion mode to detect the [M-HBr+H]⁺ ion (the protonated free base).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition (GC-MS of the free base):

-

Injector: Split/splitless injector at 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C), then ramp to a higher temperature (e.g., 280 °C).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Visualizations

Chemical Structure and Fragmentation

The following diagram illustrates the chemical structure of the 2-(bromomethyl)pyridinium cation, as it exists in the hydrobromide salt, and its primary fragmentation pathway observed in mass spectrometry.

Caption: Mass spectrometry fragmentation of 2-(bromomethyl)pyridine.

Spectroscopic Analysis Workflow

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Bromomethyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)pyridine hydrobromide is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the reactive bromomethyl group attached to the pyridine (B92270) ring, which allows for the facile introduction of the 2-picolyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and key applications of this compound in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆BrN · HBr | [1] |

| Molecular Weight | 252.94 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or crystals | [1][2] |

| Melting Point | 148-152 °C | [2][3] |

| Solubility | Soluble in Methanol. The hydrobromide form enhances solubility in polar solvents. | [2][4] |

| Purity | Typically >98% (by HPLC) | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are essential for quality control and experimental reproducibility.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Grind a small amount of the this compound sample into a fine powder using a clean, dry mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, prepare two more capillary tubes with the sample.

-

Place the new tubes in the apparatus and heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as the range between these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

-

This compound sample

-

Selected solvent (e.g., water, ethanol, dichloromethane)

-

Glass vials with screw caps

-

Shaker or vortex mixer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them on a shaker or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility based on the measured concentration and the dilution factor. The solubility can be expressed in terms of descriptive phrases as outlined by pharmacopeial standards.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound sample

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a stability-indicating method

Procedure:

-

Acidic Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.

-

Photolytic Degradation: Expose a solid or solution sample to light in a photostability chamber according to ICH guidelines.

-

Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Calculate the percentage of degradation and identify the major degradation products if possible. This information is critical for determining appropriate storage and handling conditions.

Applications in Drug Development

This compound is a valuable reagent for the synthesis of a diverse range of biologically active molecules. Its primary role is to serve as an electrophile in nucleophilic substitution reactions, allowing for the incorporation of the 2-pyridylmethyl (picolyl) group.

Role in Kinase Inhibitor Synthesis

The pyridine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is used to introduce the 2-picolyl group onto various scaffolds to generate potent and selective kinase inhibitors targeting pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6]

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a pyridinyl-based compound.

Application in Neuropharmacology

The 2-picolyl group is also a key structural element in compounds designed to interact with targets in the central nervous system. This compound serves as a starting material for the synthesis of molecules with potential applications in treating neurological disorders.[2]

Synthetic Workflow: Small Molecule Library Synthesis and Screening

A common application of this compound in drug discovery is in the synthesis of small molecule libraries for high-throughput screening. The following workflow illustrates this process.

References

- 1. This compound | 31106-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 31106-82-8 [m.chemicalbook.com]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2-(Bromomethyl)pyridine Hydrobromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)pyridine (B1332372) hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data remains limited in publicly available literature, this document outlines established methodologies for its determination and presents known qualitative solubility information. Furthermore, it details a common synthetic pathway and a typical nucleophilic substitution reaction, visualized as workflows, to aid in its practical application.

Introduction

2-(Bromomethyl)pyridine hydrobromide is a versatile reagent frequently employed in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridin-2-ylmethyl moiety into various molecular scaffolds.[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 31106-82-8 | [3][4] |

| Molecular Formula | C₆H₇Br₂N | [3] |

| Molecular Weight | 252.93 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 149-152 °C | [4][5] |

Solubility Data

Qualitative Solubility

Published information indicates that this compound is soluble in polar solvents, with methanol (B129727) being specifically mentioned as a suitable solvent.[5] Its hydrobromide salt form suggests that it will exhibit higher solubility in polar protic solvents capable of hydrogen bonding and solvating the ionic species.

Quantitative Solubility

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.[6][7][8][9]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the dish in an oven at a temperature below the compound's decomposition point to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution collected) * 100

-

UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of small amounts of material.[10][11][12][13][14]

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length, typically 1 cm).

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution.

-

-

Sample Analysis:

-

Withdraw and filter a sample of the saturated supernatant as described previously.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the measured absorbance and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Synthetic and Reaction Workflows

The following diagrams illustrate a typical synthesis of 2-(Bromomethyl)pyridine and a subsequent nucleophilic substitution reaction involving the hydrobromide salt.

Caption: Synthesis of 2-(Bromomethyl)pyridine via radical bromination.

Caption: Nucleophilic substitution using 2-(Bromomethyl)pyridine HBr.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides robust and established experimental protocols for its determination. The provided qualitative information and detailed methodologies will assist researchers in the effective handling and application of this important synthetic intermediate. The visualized workflows offer a clear representation of its synthesis and reactivity, further aiding in experimental design and execution. It is recommended that researchers determine the solubility in their specific solvent systems of interest to ensure optimal reaction conditions and outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

- 5. This compound CAS#: 31106-82-8 [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rootspress.org [rootspress.org]

- 14. ingentaconnect.com [ingentaconnect.com]

Stability and Storage of 2-(Bromomethyl)pyridine hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and optimal storage conditions for 2-(Bromomethyl)pyridine hydrobromide, a crucial reagent in synthetic chemistry and pharmaceutical development. Adherence to these guidelines is critical to ensure the compound's integrity, maximize experimental reproducibility, and maintain a safe laboratory environment.

Chemical Profile and Inherent Stability

This compound is a pyridine (B92270) derivative that serves as a versatile building block in the synthesis of a wide range of organic molecules.[1][2] Its reactivity, primarily due to the bromomethyl group, also makes it susceptible to degradation if not handled and stored properly. The compound is a solid, appearing as a white to light yellow powder or crystal.[1][3] It is known to be stable under the recommended storage conditions.[4] However, its hydrobromide salt form indicates a degree of hygroscopicity and sensitivity to moisture.

Factors Influencing Stability

Several environmental factors can adversely affect the stability of this compound, leading to its degradation. These factors are outlined below.

Incompatible Materials

Contact with incompatible substances is a primary cause of degradation. It is crucial to avoid storage or handling in proximity to:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids and Bases: May cause neutralization reactions and promote decomposition.

-

Strong Reducing Agents: Can react with the bromomethyl group.[5]

-

Metals: The compound is corrosive to metals, and contact should be avoided.

Environmental Conditions

-

Moisture: As a hydrobromide salt, the compound is likely hygroscopic. Absorption of water can lead to hydrolysis and degradation.

-

Light: While not explicitly stated in all sources, storing in a dark place is recommended, suggesting potential photosensitivity.[6]

-

Temperature: Elevated temperatures can accelerate the rate of decomposition.

-

Air: Although it can be stored at room temperature, some suppliers recommend keeping it under a nitrogen atmosphere, indicating potential sensitivity to oxygen or carbon dioxide.[5]

The logical relationship between these factors and the degradation of the compound is illustrated in the diagram below.

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized from various supplier safety data sheets and product information.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (<15°C recommended by some sources)[1][3][6] | Prevents thermal degradation. |

| Atmosphere | Sealed in a dry environment; under a nitrogen atmosphere is optimal.[5][6] | Minimizes exposure to moisture and air. |

| Light | Keep in a dark place.[6] | Protects against potential photodegradation. |

| Container | Tightly closed, corrosive-resistant container with a resistant inner liner.[7][8] | Prevents corrosion and contamination. |

| Location | Cool, dry, and well-ventilated area away from incompatible materials.[8][9] | Ensures a safe and stable storage environment. |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, proper handling procedures must be followed at all times.

Engineering Controls

-

Ventilation: Always handle in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[5][9][10]

-

Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[5][7]

Personal Protective Equipment

A comprehensive summary of required PPE is provided in the table below.

| Body Part | Protective Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles; face shield.[4][5] | Conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin | Protective gloves (e.g., nitrile), lab coat, and other protective clothing.[4][5][10] | Gloves must be inspected prior to use. |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] | Do not breathe dust.[4] |

Experimental Protocols: Stability Assessment

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of this compound over time under various storage conditions.

Objective: To quantify the degradation of this compound under stressed conditions (e.g., elevated temperature, humidity, light exposure).

Materials:

-

This compound samples

-

HPLC-grade methanol (B129727) and water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Analytical balance

-

Volumetric flasks and pipettes

-

Environmental chambers (for controlled temperature, humidity, and light exposure)

Procedure:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.

-

Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Preparation:

-

Store samples of this compound under different conditions (e.g., room temperature/dark, 40°C/75% relative humidity, exposed to UV light).

-

At specified time points (e.g., 0, 1, 2, 4 weeks), accurately weigh a sample and prepare a solution in methanol at a known concentration (e.g., 1 mg/mL).

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in methanol

-

Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Generate a calibration curve from the standard solutions.

-

Integrate the peak area of the this compound in the sample chromatograms.

-

Calculate the concentration of the compound in the samples at each time point using the calibration curve.

-

Determine the percentage of degradation over time for each storage condition.

-

The workflow for this stability assessment is depicted in the following diagram.

Caption: A generalized workflow for assessing the stability of a chemical compound using HPLC.

Conclusion

The stability of this compound is paramount for its effective use in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting materials, and promote a safe laboratory environment. Proper storage in a cool, dark, dry, and well-ventilated area, away from incompatible materials, is the cornerstone of maintaining the compound's integrity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(ブロモメチル)ピリジン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. file1.lookchem.com [file1.lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 31106-82-8 [m.chemicalbook.com]

- 7. nj.gov [nj.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)pyridine Hydrobromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-(bromomethyl)pyridine (B1332372) hydrobromide with various nucleophiles. This versatile reagent is a cornerstone in synthetic chemistry, particularly for introducing the 2-pyridylmethyl moiety into a wide range of molecules, many of which are of significant interest in medicinal chemistry and materials science. This document details the core principles of its reactivity, provides experimental protocols, and summarizes available quantitative data to aid in the design and execution of synthetic strategies.

Core Concepts: Reactivity and Mechanism

2-(Bromomethyl)pyridine hydrobromide is a salt, and for the bromomethyl group to become susceptible to nucleophilic attack, the pyridine (B92270) nitrogen must first be deprotonated. This is typically achieved by the addition of a base, which liberates the free base form of 2-(bromomethyl)pyridine. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism.

The general reaction scheme is as follows:

Step 1: Neutralization The hydrobromide salt is neutralized by a base (e.g., K(_2)CO(_3), Et(_3)N) to generate the free base of 2-(bromomethyl)pyridine.

Step 2: Nucleophilic Attack A nucleophile (Nu(\text{⁻})) attacks the electrophilic methylene (B1212753) carbon, displacing the bromide leaving group in a concerted S(_N)2 fashion.

Factors Influencing Reactivity

The rate and outcome of the reaction are influenced by several factors inherent to the S(_N)2 mechanism:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The order of reactivity for common nucleophiles is generally R-S(\text{⁻}) > R-NH(_2) > R-O(\text{⁻}).

-

Solvent: Polar aprotic solvents such as acetone (B3395972), DMF, and acetonitrile (B52724) are ideal for S(_N)2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available to react.

-

Base: The choice of base is crucial. It must be strong enough to deprotonate the pyridine hydrobromide but should not be overly nucleophilic itself to avoid competing reactions. Inorganic bases like potassium carbonate are commonly used.

-

Temperature: Increasing the reaction temperature generally increases the reaction rate, but may also lead to the formation of side products.

Data Presentation: Reaction with Various Nucleophiles

Table 1: N-Alkylation with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | K(_2)CO(_3) | Acetone | 25 | Quantitative | [1] |

| Substituted Anilines | Various | Various | 25-110 | Good to Excellent | [2][3] |

| 2-Aminoethanethiol | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| Ethylenediamine | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Table 2: S-Alkylation with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | Et(_3)N | Acetone | 25 | High | General Knowledge |

| 2-Mercaptobenzothiazole | Et(_3)N | Acetone | 25 | 88 | General Knowledge |

| Methyl 2-mercaptobenzoate | HBr/AcOH | Not Specified | 20 | 85 | [5] |

Table 3: O-Alkylation with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenol (B47542) | K(_2)CO(_3) | Acetone | Reflux | Moderate to Good | General Knowledge |

| 2-Pyridone | Et(_4)NF | THF | 25 | High | General Knowledge |

| 2-Hydroxymethylpyridine | NaH | THF | 0 to 25 | Good | General Knowledge |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the N-Alkylation of Amines

This protocol describes the synthesis of 2-(aminomethyl)pyridines.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline)

-

Potassium carbonate (K(_2)CO(_3))

-

Dry acetone

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask, add this compound (e.g., 760 mg, 3 mmol) and potassium carbonate (e.g., 436 mg, 3.15 mmol).

-

Degas the flask under vacuum for 1 hour to ensure anhydrous conditions.

-

Backfill the flask with an inert atmosphere (Argon or Nitrogen).

-

Add dry acetone (10 mL) to the flask.

-

Add the amine nucleophile (1.0 to 1.2 equivalents) to the stirring suspension.

-

Stir the reaction mixture at room temperature (approximately 25°C) for 6-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the resulting residue with diethyl ether (3 x 10 mL) under an inert atmosphere.

-

Combine the organic extracts and remove the solvent under reduced pressure to afford the N-alkylated product.[1]

Protocol 2: General Procedure for the S-Alkylation of Thiols

This protocol is suitable for the synthesis of 2-(thiomethyl)pyridines.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol)

-

Triethylamine (B128534) (Et(_3)N)

-

Dry acetone

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound (1 equivalent) in dry acetone.

-

Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrobromide and provide a basic medium.

-

To this mixture, add the thiol nucleophile (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Protocol 3: General Procedure for the O-Alkylation of Phenols

This protocol can be used for the synthesis of 2-(phenoxymethyl)pyridines.

Materials:

-

This compound

-

Phenol nucleophile

-

Potassium carbonate (K(_2)CO(_3))

-

Dry acetone

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, combine the phenol (1 equivalent), this compound (1.1 equivalents), and potassium carbonate (2.5 equivalents) in dry acetone.

-

Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization as needed.

Mandatory Visualizations

Logical Relationships in S(_N)2 Reactivity

The following diagram illustrates the key factors influencing the S(_N)2 reactivity of 2-(bromomethyl)pyridine.

Experimental Workflow for Reactivity Assessment

This diagram outlines a general workflow for assessing the reactivity of this compound with a novel nucleophile.

Applications in the Synthesis of Bioactive Molecules

While this compound is not directly involved in biological signaling pathways, it serves as a crucial building block for synthesizing a vast array of molecules with significant biological activity. The 2-pyridylmethyl group is a common scaffold in medicinal chemistry, appearing in drugs targeting a variety of receptors and enzymes. For instance, derivatives of 2-(aminomethyl)pyridine are found in antihistamines and other centrally acting agents. The ability to readily introduce this moiety allows for the exploration of chemical space in drug discovery programs. The synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based chemosensors is another important application.[4]

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the 2-pyridylmethyl group onto a variety of nucleophiles. Its reactivity is governed by the principles of S(_N)2 reactions, and can be fine-tuned by the careful selection of a base, solvent, and reaction temperature. While a systematic, comparative dataset of its reactivity is lacking in the literature, the provided protocols and data serve as a valuable guide for synthetic chemists. The importance of this reagent is underscored by its frequent use in the synthesis of pharmaceutically relevant compounds, making it an indispensable tool in the arsenal (B13267) of drug development professionals.

References

- 1. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

- 5. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]

Theoretical Studies on the Reactivity of 2-(Bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)pyridine (B1332372), a key building block in medicinal chemistry and materials science, exhibits a versatile reactivity profile governed by the interplay of its pyridine (B92270) ring and the labile bromomethyl group. This technical guide provides a comprehensive overview of the theoretical approaches used to understand and predict the reactivity of this important molecule. While direct computational studies on 2-(bromomethyl)pyridine are not extensively documented in the literature, this guide synthesizes information from related systems and established computational methodologies to offer a robust framework for its investigation. We delve into the primary reaction pathways—nucleophilic substitution (S(_N)1 and S(_N)2) and radical reactions—and discuss the computational protocols for determining key quantitative descriptors such as bond dissociation energies and activation energies. This document serves as a valuable resource for researchers seeking to model, predict, and ultimately harness the reactivity of 2-(bromomethyl)pyridine in their scientific endeavors.

Introduction

2-(Bromomethyl)pyridine, also known as 2-picolyl bromide, is a heterocyclic compound of significant interest due to its utility in the synthesis of a wide array of functionalized molecules. The nitrogen atom in the pyridine ring influences the electronic properties of the benzylic-type C-Br bond, leading to a rich and sometimes complex reactivity. Understanding the underlying mechanisms and energetics of its reactions is crucial for optimizing synthetic routes, designing novel molecules with desired properties, and predicting potential metabolic pathways of drug candidates.

Theoretical and computational chemistry provide powerful tools to elucidate these aspects at a molecular level. This guide outlines the key theoretical concepts and computational methods relevant to the study of 2-(bromomethyl)pyridine's reactivity, focusing on nucleophilic substitution and radical-mediated pathways.

Computational Methodologies for Reactivity Studies

A variety of computational methods can be employed to study the reactivity of 2-(bromomethyl)pyridine. The choice of method often represents a trade-off between accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance of accuracy and computational efficiency for studying organic reactions.

-

Functionals: Several functionals are suitable for these studies.

-

B3LYP: A popular hybrid functional that provides a reasonable baseline for geometric and energetic predictions.

-

M06-2X: A hybrid meta-GGA functional known for its good performance in thermochemistry and kinetics, often providing more accurate barrier heights and reaction energies than B3LYP.[1]

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which has shown excellent performance for calculating bond dissociation energies.[1]

-

-

Basis Sets: The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used. For heavier atoms like bromine, and for calculations requiring high accuracy, correlation-consistent basis sets such as aug-cc-pVTZ are recommended.

High-Level Composite Methods

For benchmark calculations of key energetic parameters, high-level composite methods can be employed. These methods aim to approximate the results of very high-level ab initio calculations at a reduced computational cost.

-

G3B3, CBS-QB3, and G4: These methods combine results from calculations with different levels of theory and basis sets to extrapolate to a high level of accuracy, typically within 1-2 kcal/mol of experimental values for thermochemical data.[1]

Solvation Models

To simulate reactions in solution, implicit or explicit solvation models are necessary.

-

Implicit Solvation: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk effects of the solvent.

-

Explicit Solvation: In this approach, a number of solvent molecules are explicitly included in the calculation. This is more computationally demanding but can be important for reactions where specific solvent-solute interactions, such as hydrogen bonding, play a critical role.

Nucleophilic Substitution Reactions

2-(Bromomethyl)pyridine readily undergoes nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The two primary mechanisms for this transformation are the unimolecular S(_N)1 and the bimolecular S(_N)2 pathways.

The S(_N)1 vs. S(_N)2 Dichotomy

The competition between the S(_N)1 and S(_N)2 mechanisms is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. The pyridine ring in 2-(bromomethyl)pyridine can stabilize the carbocation intermediate formed in the S(_N)1 pathway through resonance, while the primary nature of the carbon bearing the bromine atom would typically favor an S(_N)2 reaction.

Computational Protocol for Studying S(_N)1 and S(_N)2 Reactions

A typical computational workflow to investigate the S(_N)1 and S(_N)2 reactivity of 2-(bromomethyl)pyridine is as follows:

Illustrative Energetic Data

| Parameter | S(_N)1 Pathway (Illustrative) | S(_N)2 Pathway (Illustrative) |

| Rate-Determining Step | C-Br Bond Cleavage | Nucleophilic Attack |

| Activation Energy (ΔG‡) | Higher | Lower |

| Key Intermediate | 2-Pyridylmethyl Cation | None (Transition State) |

| Solvent Preference | Polar Protic | Polar Aprotic |

| Nucleophile Strength | Less Important | Crucial (Strong Nucleophiles) |

Radical Reactivity

Homolytic cleavage of the C-Br bond in 2-(bromomethyl)pyridine generates a 2-pyridylmethyl radical and a bromine radical. The stability of the resulting radical and the energy required for this bond cleavage are key determinants of its radical reactivity.

C-Br Bond Dissociation Energy (BDE)

The C-Br bond dissociation energy (BDE) is the enthalpy change for the homolytic cleavage of the C-Br bond in the gas phase. A lower BDE indicates a greater propensity for radical formation.

Computational Protocol for BDE Calculation

The BDE can be calculated as the difference in the total electronic energies (including zero-point vibrational energy, ZPVE) of the products (radicals) and the reactant.

Estimated BDE and Comparison

Direct experimental or calculated BDE values for 2-(bromomethyl)pyridine are scarce. However, we can use benzyl (B1604629) bromide as a benchmark, for which the experimental gas-phase C-Br BDE is approximately 61 kcal/mol (255 ± 4 kJ/mol).[1] The presence of the nitrogen atom in the pyridine ring is expected to influence the BDE of 2-(bromomethyl)pyridine.

| Compound | Experimental Gas-Phase C-Br BDE (kcal/mol) | Reference |

| Benzyl Bromide | ~61 | [1] |

| 2-(Bromomethyl)pyridine | Not available (Estimated to be similar to or slightly lower than benzyl bromide) |

Experimental Protocols

The theoretical predictions of reactivity can be correlated with experimental observations. Below are representative protocols for nucleophilic substitution reactions involving 2-(bromomethyl)pyridine, which can serve as a basis for kinetic studies to determine experimental activation energies.

Synthesis of 2-(Hydroxymethyl)pyridine via Nucleophilic Substitution

This protocol describes the conversion of 2-(bromomethyl)pyridine to 2-(hydroxymethyl)pyridine, a common nucleophilic substitution reaction.

Materials:

-

2-(Bromomethyl)pyridine hydrobromide

-

Sodium carbonate (Na(_2)CO(_3))

-

Water

-

Dichloromethane (CH(_2)Cl(_2))

-

Saturated sodium bicarbonate solution (NaHCO(_3))

-

Magnesium sulfate (B86663) (MgSO(_4))

Procedure:

-

To a solution of this compound in acetone, add an aqueous solution of sodium carbonate.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)pyridine.

Note: The basic workup is necessary to deprotonate the pyridine nitrogen, preventing it from partitioning into the aqueous phase.

Conclusion

The reactivity of 2-(bromomethyl)pyridine is a subject of considerable interest in synthetic and medicinal chemistry. While direct and comprehensive theoretical studies on this specific molecule are limited, this guide has outlined the established computational methodologies and theoretical frameworks that can be applied to rigorously investigate its reaction mechanisms and energetics. By employing DFT and high-level composite methods, researchers can gain valuable insights into the competition between S(_N)1 and S(_N)2 pathways, as well as the propensity for radical formation through the calculation of C-Br bond dissociation energies. The provided computational workflows and illustrative data serve as a practical starting point for future theoretical investigations, which, in conjunction with experimental studies, will enable a more profound understanding and more effective utilization of 2-(bromomethyl)pyridine's reactivity.

References

Acidity of Methylene Protons in 2-(Bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of the methylene (B1212753) protons in 2-(bromomethyl)pyridine (B1332372). A comprehensive understanding of the pKa of these protons is critical for professionals in drug development and synthetic chemistry, as it governs the reactivity of this versatile building block in various synthetic transformations. This document outlines the key factors influencing this acidity, provides comparative quantitative data, and details an experimental protocol for its determination.

Core Concepts: Factors Influencing Acidity

The acidity of the methylene protons in 2-(bromomethyl)pyridine is significantly enhanced compared to a typical alkyl bromide due to the electronic properties of the adjacent pyridine (B92270) ring. Deprotonation of the methylene group results in a carbanion that is stabilized by several factors, thereby lowering the pKa of the conjugate acid.

The primary factor contributing to the increased acidity is the ability of the pyridine ring to delocalize the negative charge of the carbanion through resonance. The lone pair of electrons on the methylene carbon can be delocalized into the π-system of the aromatic ring. This delocalization is particularly effective because the nitrogen atom in the pyridine ring is electron-withdrawing, which further stabilizes the negative charge.

Additionally, the electronegative bromine atom exerts an electron-withdrawing inductive effect (-I effect). This effect polarizes the C-H bonds of the methylene group, making the protons more electropositive and thus more susceptible to abstraction by a base. The combination of resonance and inductive effects leads to a considerable increase in the acidity of these methylene protons, making them accessible for deprotonation under appropriate basic conditions.

Quantitative Data on the Acidity of Substituted Pyridines

| Compound | Substituent at C2 | pKa of Conjugate Acid (Pyridinium Ion) | Estimated pKa of Methyl/Methylene Protons |

| 2-Methylpyridine (2-Picoline) | -CH₃ | 5.94[1] | ~35 |

| Pyridine | -H | 5.25[1] | N/A |

| 2-Bromopyridine | -Br | 0.71 | N/A |

| 2-(Bromomethyl)pyridine | -CH₂Br | Not available | < 35 (Estimated) |

| Toluene | N/A (benzene ring) | N/A | ~41[2] |

Note: The pKa of the methyl protons of 2-picoline is estimated to be around 35 in DMSO. The presence of the electron-withdrawing bromine atom in 2-(bromomethyl)pyridine is expected to lower this value, making the methylene protons more acidic.

Experimental Protocol: Determination of pKa by Hydrogen-Deuterium (H/D) Exchange Monitored by ¹H NMR Spectroscopy

For weakly acidic C-H bonds, such as the methylene protons in 2-(bromomethyl)pyridine, direct titration is often not feasible. A common and effective method for determining the pKa is to measure the rate of hydrogen-deuterium (H/D) exchange in a deuterated solvent with a known pD (the equivalent of pH in D₂O). The rate of exchange is proportional to the concentration of the carbanion, which is in turn related to the pKa of the C-H acid.

Materials:

-

2-(bromomethyl)pyridine

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) solution in D₂O (standardized)

-

Deuterated buffer solutions of known pD (e.g., phosphate (B84403) or borate (B1201080) buffers)

-

NMR tubes

-

NMR spectrometer (≥400 MHz)

-

Internal standard with a known chemical shift that does not exchange protons (e.g., tetramethylsilane, TMS, or a non-exchangeable signal from a known compound)

Procedure:

-

Sample Preparation:

-

Prepare a series of solutions of 2-(bromomethyl)pyridine in D₂O at a constant concentration (e.g., 10 mM).

-

To each solution, add a specific amount of NaOD or a deuterated buffer to achieve a range of pD values. The pD can be measured using a pH meter calibrated for D₂O (pD = pH reading + 0.4).

-

Add a known concentration of an internal standard to each sample.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of each sample at a constant temperature (e.g., 25 °C) at regular time intervals. The time intervals will depend on the expected rate of exchange and should be chosen to adequately follow the kinetics of the process.

-

The disappearance of the signal corresponding to the methylene protons (-CH₂Br) and the appearance of a new signal (if observable) or the decrease in the integral of the methylene proton signal relative to the internal standard will be monitored.

-

-

Data Analysis:

-

Integrate the signal for the methylene protons and the internal standard in each spectrum.

-

Plot the natural logarithm of the integral of the methylene proton signal (ln[CH₂]) versus time for each pD value. The slope of this plot will give the pseudo-first-order rate constant (k_obs) for the H/D exchange at that pD.

-

The relationship between the observed rate constant and the pKa is given by the equation: log(k_obs) = log(k₀) + pD - pKa where k₀ is the intrinsic rate constant for the exchange.

-

A plot of log(k_obs) versus pD should yield a straight line with a slope of 1. The pKa can be determined from the intercept of this line.

-

Visualizing the Factors Influencing Acidity

The following diagram, generated using the DOT language, illustrates the key electronic factors that contribute to the acidity of the methylene protons in 2-(bromomethyl)pyridine.

Caption: Factors influencing the acidity of methylene protons.

References

Methodological & Application

Application Notes and Protocols for N-alkylation using 2-(Bromomethyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex molecular architectures from simpler amine precursors. The introduction of a pyridylmethyl group, in particular, is of significant interest in medicinal chemistry and drug development. The pyridine (B92270) moiety can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can also participate in key biological interactions, including hydrogen bonding and metal chelation. 2-(Bromomethyl)pyridine (B1332372) hydrobromide is a common and effective reagent for introducing the pyridin-2-ylmethyl group onto a nitrogen atom. This document provides detailed experimental protocols for the N-alkylation of various amines using 2-(bromomethyl)pyridine hydrobromide, along with data on reaction conditions and yields.

The general reaction scheme involves the nucleophilic attack of a primary or secondary amine on 2-(bromomethyl)pyridine. Since the reagent is a hydrobromide salt, a base is required to first neutralize the salt and generate the free base of the amine nucleophile, and also to scavenge the hydrobromic acid byproduct formed during the reaction.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of 2-(bromomethyl)pyridine and displacing the bromide leaving group.

Caption: General N-alkylation reaction.

Experimental Protocols

This section provides detailed protocols for the N-alkylation of primary and secondary amines using this compound.

Protocol 1: N-alkylation of a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq.) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: